molecular formula C22H15FN4O2 B2792349 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-45-5

3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2792349
CAS No.: 477853-45-5
M. Wt: 386.386
InChI Key: NVFDSULLRHMJQU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a useful research compound. Its molecular formula is C22H15FN4O2 and its molecular weight is 386.386. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O2/c1-28-14-10-12-15(13-11-14)29-22-24-19-9-5-3-7-17(19)21-26-25-20(27(21)22)16-6-2-4-8-18(16)23/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFDSULLRHMJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of PCAF affects various biochemical pathways. PCAF is involved in the acetylation of histones, a process that regulates gene expression. By inhibiting PCAF, this compound can potentially alter the expression of various genes, affecting numerous cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific genes affected by the inhibition of PCAF. Some studies have shown that similar compounds can exhibit potent antiproliferative activity against certain cancer cells, suggesting that this compound may have potential as an anticancer agent.

Biological Activity

3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a topoisomerase II inhibitor.

  • Molecular Formula : C₁₆H₁₄F N₄ O₂
  • Molecular Weight : 338.32 g/mol
  • LogP : 4.0 (indicating lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 7
  • Rotatable Bonds : 9

The biological activity of this compound is primarily attributed to its ability to intercalate DNA and inhibit topoisomerase II (Topo II) activity. Topo II is an essential enzyme involved in DNA replication and repair, making it a significant target for anticancer therapies.

Biological Activity Studies

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values for selected compounds, including this compound:

CompoundCell LineIC₅₀ (µM)
DoxorubicinHCT-1163.80 ± 0.1
Compound X (this compound)HCT-1166.29
Compound YHepG22.44
DoxorubicinHepG21.87 ± 0.1

These results indicate that the compound exhibits significant cytotoxicity, particularly against the HCT-116 cell line.

Case Studies and Research Findings

  • Anticancer Activity :
    In a study assessing the anticancer properties of various quinazoline derivatives, it was found that compounds with a similar structure to this compound exhibited promising results in inhibiting cell proliferation in vitro against multiple cancer types including colorectal and liver cancer cells .
  • Topoisomerase II Inhibition :
    The compound was evaluated for its ability to inhibit Topo II activity. The IC₅₀ value for Topo II inhibition was found to be significantly lower than that of doxorubicin in some derivatives, indicating a strong potential for therapeutic application in cancer treatment .
  • DNA Intercalation :
    Studies indicated that the compound effectively intercalates into DNA strands, which may enhance its cytotoxic effects by disrupting normal DNA function during replication . This property is crucial for its mechanism of action as an anticancer agent.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₁₈H₁₄FN₃O₂
  • Molecular Weight : 321.32 g/mol
  • CAS Number : 477853-48-8

Anticancer Activity

Recent studies have highlighted the potential of 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline as an anticancer agent. Research shows that it exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: In Vitro Studies

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations of 10 µM and higher. The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Concentration (µM)Cell Viability (%)Apoptosis Induction
0100No
585Low
1060Moderate
2030High

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses significant antibacterial properties.

Case Study: Antibacterial Activity

In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Neurological Applications

There is emerging interest in the neuroprotective effects of this compound. Research suggests that it may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. The mechanism appears to involve modulation of neuroinflammatory pathways.

Q & A

Q. Q1. What is the standard synthetic route for 3-(2-Fluorophenyl)-5-(4-methoxyphenoxy)-[1,2,4]triazolo[4,3-c]quinazoline, and how can yield be optimized?

The compound is synthesized via cyclization of 4-hydrazinylquinazoline intermediates with reagents like triethyl orthoformate or acyl chlorides. Key steps include:

  • Condensation of quinazoline-4-thiol with hydrazine hydrate to form 4-hydrazinylquinazoline (67–72% yield) .
  • Cyclization with triethyl orthoformate or benzoyl chloride under reflux in ethanol to form the triazoloquinazoline core.
    Yield optimization requires precise control of reaction time (18–24 hours), solvent polarity (ethanol or acetic acid), and purification via column chromatography. Characterization by 1^1H/13^13C NMR and elemental analysis is critical for confirming regioselectivity .

Advanced Synthesis

Q. Q2. How can regioselectivity challenges in triazoloquinazoline synthesis be addressed?

Regioselectivity is influenced by steric and electronic factors during cyclization. Strategies include:

  • Using bulky orthoesters (e.g., triethyl orthoformate) to favor triazolo[4,3-c]quinazoline formation over alternative fused isomers .
  • Adjusting reaction pH (e.g., acetic acid) to stabilize intermediates and reduce side products. Computational modeling (DFT) can predict favorable transition states for regioselective pathways.

Basic Biological Screening

Q. Q3. What in vitro assays are suitable for initial cytotoxicity evaluation?

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa, B16) to determine IC50_{50} values. A value <4 µg/mL (per NCI criteria) indicates potential anticancer activity .
  • Morphological Analysis : Microscopy to detect necrosis (cell swelling, membrane rupture) or apoptosis (blebbing, chromatin condensation) .

Advanced Biological Analysis

Q. Q4. How should contradictions in cytotoxicity data across cell lines be resolved?

  • Orthogonal Assays : Combine MTT with ATP-based viability assays or flow cytometry (Annexin V/PI staining) to confirm mechanisms .
  • DNA Interaction Studies : Use electrochemical biosensors to test direct DNA damage (e.g., calf thymus DNA binding via screen-printed electrodes) .

Physicochemical Characterization

Q. Q5. What advanced techniques confirm the structural integrity of triazoloquinazolines?

  • XRD : Resolves non-planar conformations and pincer-like aryl substituent arrangements (e.g., 94% fluorescence quantum yield in toluene) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings to verify substituent positions .

Mechanistic Studies

Q. Q6. What methods elucidate target interactions for triazoloquinazolines?

  • Molecular Docking : Models binding to enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to predict antifungal activity .
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to DNA or proteins (e.g., KdK_d determination) .

Structure-Activity Relationship (SAR)

Q. Q7. How do substituents influence anticancer activity?

  • Fluorophenyl Group : Enhances lipophilicity and membrane penetration, improving IC50_{50} values .
  • Methoxyphenoxy Group : Modulates electron density, affecting DNA intercalation or enzyme inhibition. Derivatives with trifluoromethyl groups show 2.38 μM/mL antimicrobial activity .

Photophysical Properties

Q. Q8. How can photophysical behavior be leveraged for theranostics?

  • Solvatochromism : Test emission shifts in polar (MeCN) vs. non-polar (toluene) solvents to assess aggregation-induced emission (AIE) .
  • Acidochromism : Detect trifluoroacetic acid via fluorescence quenching, enabling pH-responsive applications .

Toxicological Profiling

Q. Q9. What models distinguish necrosis from apoptosis?

  • Flow Cytometry : Quantifies Annexin V+^+/PI^- (apoptotic) vs. PI+^+ (necrotic) cells.
  • Caspase-3 Activation Assays : Confirm apoptotic pathways (absent in necrosis, as seen in B16 cells treated with triazoloquinazolines) .

Data Reproducibility

Q. Q10. How can synthesis and bioactivity data be standardized?

  • Purity Control : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Assay Validation : Adhere to CLSI guidelines for antimicrobial testing and NCI protocols for cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.